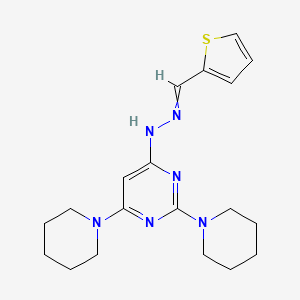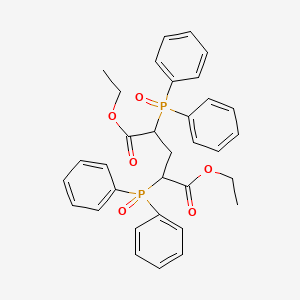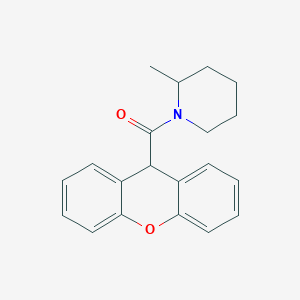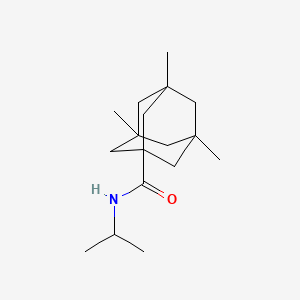
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a hydrazone functional group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound exerts its effects by inducing oxidative stress and DNA damage in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in viral replication and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to inhibit the replication of certain viruses by inhibiting viral enzymes. Additionally, it has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in lab experiments include its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. The compound has also been shown to exhibit low toxicity in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone. One direction is to further investigate the mechanism of action of the compound in cancer cells, viruses, and bacteria. Another direction is to study the potential of the compound in combination with other therapeutic agents. Additionally, research could focus on developing more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been achieved using different methods. One of the most common methods involves the reaction of 2-thiophenecarbaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential as an antiviral agent and has been shown to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as an antimicrobial agent and has been shown to exhibit activity against various bacterial strains.
Propiedades
IUPAC Name |
2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMQQLRBCTVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)